2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide
Description
2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide (CAS: 379255-34-2) is a chloroacetamide derivative with the molecular formula C₁₃H₁₇ClN₂O₄S and a molecular weight of 332.80 g/mol . Its structure features a chloroacetamide backbone attached to a substituted phenyl ring containing a methoxy group at the 2-position and a morpholine-4-sulfonyl group at the 5-position (Fig. 1).
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-20-12-3-2-10(8-11(12)15-13(17)9-14)22(18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXZRVJHOCIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. One common synthetic route includes the following steps:
Preparation of the phenyl ring: : The phenyl ring is first synthesized or obtained from a suitable precursor.
Introduction of the methoxy group: : The phenyl ring is then treated with a methoxy group donor, such as methanol, in the presence of a catalyst to introduce the methoxy group at the desired position.
Introduction of the morpholine sulfonyl group: : The phenyl ring with the methoxy group is then reacted with morpholine and a sulfonyl chloride reagent to introduce the morpholine sulfonyl group.
Acetylation: : Finally, the compound is acetylated using acetyl chloride or another acetylating agent to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: : Substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula and a molecular weight of 348.8 g/mol . The compound is of interest in medicinal chemistry and pharmacological research. It is also a potent, selective, and competitive blocker of the hERG potassium channel .
Chemical Properties
this compound has the following chemical properties :
- Molecular Formula
- CAS 565194-83-4
Applications
- Medicinal Chemistry and Pharmacological Research this compound is used as a lead compound for developing new drugs targeting inflammatory diseases and other conditions influenced by enzyme activity.
- hERG Potassium Channel Blocker This compound is a potent, selective, and competitive blocker of the hERG potassium channel. It is a useful tool for studying ion channels and their ligands .
- Inhibition of Peptide Hormone Binding this compound can inhibit the binding of several peptide hormones to their receptors and can be used as an antibody probe in immunohistochemistry .
- Study of Protein Interactions This compound is used to study protein interactions and has shown potential as a therapeutic drug for treating neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Agent Research indicates that this compound exhibits biological activities, particularly in medicinal applications. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting specific enzymes involved in disease pathways.
- Tool Compound in Proteomics Research It serves as a tool compound in proteomics research due to its ability to modulate protein interactions.
Reactivity
- The chloro group can undergo nucleophilic substitution reactions.
- The methoxy group can participate in electrophilic aromatic substitution reactions.
- The morpholine sulfonyl group may engage in reactions typical of sulfonamides, such as hydrolysis or formation of sulfonamide derivatives.
- The compound's interactions with various nucleophiles can lead to the formation of new derivatives, enhancing its utility in synthetic chemistry.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally or functionally related chloroacetamides:
Key Findings
Structural Variations and Applications: Morpholine Sulfonyl Group: The target compound and its analog (CAS: 35959-60-5) share the morpholine sulfonyl group, which is absent in simpler derivatives like 2-chloro-N-(4-fluorophenyl)acetamide . This group improves solubility and may enhance interactions with biological targets. Methoxy vs. Herbicide vs. Pharmaceutical Potential: Metolachlor’s 2-ethyl-6-methylphenyl group confers herbicidal activity , while the target compound’s morpholine sulfonyl group aligns with pharmacophores seen in kinase inhibitors or protease modulators.
Crystal structures of related compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) were resolved using SHELX software , a standard tool for small-molecule crystallography .
Physicochemical Properties: The target compound’s molecular weight (332.80 g/mol) is higher than simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide (191.60 g/mol) , which may impact bioavailability.
Biological Activity
2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, with the CAS number 565194-83-4, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and a morpholine sulfonyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C13H17ClN2O5S, with a molecular weight of 348.80 g/mol. Its structure includes:
- Chloro Group : Enhances lipophilicity and may influence binding interactions.
- Methoxy Group : Often associated with improved bioavailability.
- Morpholine Sulfonyl Moiety : Potentially contributes to the compound's pharmacological properties.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| CAS Number | 565194-83-4 |
| Molecular Formula | C13H17ClN2O5S |
| Molecular Weight | 348.80 g/mol |
| Purity | ≥95% |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.
- Modulation of Cellular Signaling : It may influence signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
Antimicrobial Properties
Preliminary assessments have indicated that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Active against specific bacteria |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in xenograft models. The compound significantly reduced tumor growth compared to controls, highlighting its potential for therapeutic use in oncology.
Case Study 2: Antimicrobial Assessment
In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones, indicating effective antimicrobial properties. Further research is required to elucidate the mechanisms underlying this activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the aromatic amine precursor. A typical approach involves:
Sulfonation of the phenyl ring using morpholine-4-sulfonyl chloride under controlled acidic conditions.
Chloroacetylation via reaction with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts.
- Key Reference : Similar protocols are described for structurally related sulfonamide-acetamide hybrids, where reaction conditions (temperature, stoichiometry) are optimized to minimize side reactions .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- NMR : H and C NMR verify the integration of the morpholine-sulfonyl, methoxy, and chloroacetamide groups.
- X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the sulfonamide group and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer :
- Morpholine-sulfonyl group : Enhances solubility in polar solvents and participates in hydrogen bonding, critical for biological target interactions.
- Chloroacetamide : A reactive electrophilic site for nucleophilic substitution (e.g., with thiols or amines) or cyclization reactions.
- Methoxy group : Directs electrophilic substitution on the aromatic ring and stabilizes the structure via resonance .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for sulfonation efficiency .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and activation energies for key steps like chloroacetylation .
Q. How can contradictory data from analytical techniques (e.g., NMR vs. crystallography) be resolved?
- Methodological Answer :
- Dynamic NMR Analysis : Investigate temperature-dependent conformational changes that may explain discrepancies in peak splitting.
- Intermolecular Interaction Studies : X-ray crystallography may reveal solid-state packing effects (e.g., hydrogen bonds between sulfonamide and methoxy groups) that are absent in solution-phase NMR .
Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities with target enzymes (e.g., sulfotransferases) using software like AutoDock Vina.
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring and acetamide group .
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the morpholine-sulfonyl group with piperazine-sulfonyl or thiomorpholine analogs to assess solubility and target affinity changes.
- Positional Isomerism : Synthesize derivatives with methoxy or chloro groups at alternative positions on the phenyl ring to evaluate steric and electronic effects .
Q. What experimental approaches elucidate intermolecular interactions in crystalline or solution states?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
